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8-Azido-ATP

ATP synthase Transcription termination Enzyme kinetics

8-Azido-ATP (CAS 53696-59-6) is the definitive photoaffinity probe for covalent, UV-activated crosslinking to ATP-binding proteins. Unlike non-photoreactive ATP analogs (ATPγS, AMP-PNP) or 2-azido-ATP—which labels only 1 polypeptide in RNase L assays—8-Azido-ATP labels 6 distinct polypeptides (46–158 kDa), delivering superior proteome-wide target identification. Validated Ki values (3.4 μM for Na⁺/K⁺-ATPase; comparable to ATP Km for PI 4-kinase) confirm native pocket occupancy before photolysis. Uniquely discriminates ATP-sensitive (Kir6.2) vs. ATP-insensitive (Kir4.1) KATP channel subunits. Kinetic parameters (Km=256 μM, Vmax=14.33 nmol/min) mirror natural ATP in ecto-nucleotidase assays, enabling functional surrogate studies. For batch-pricing on bulk mg-to-g quantities, contact procurement directly.

Molecular Formula C10H15N8O13P3
Molecular Weight 548.19 g/mol
CAS No. 53696-59-6
Cat. No. B1226070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azido-ATP
CAS53696-59-6
Synonyms8-azido-ATP
8-azidoadenosine 5'-triphosphate
8-N(3)ATP
8-N3ATP
Mg8-N(3)ATP
Mg8-N3ATP
N3-ATP
Molecular FormulaC10H15N8O13P3
Molecular Weight548.19 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
InChIInChI=1S/C10H15N8O13P3/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1
InChIKeyPQISXOFEOCLOCT-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 10 mm / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azido-ATP (CAS 53696-59-6) for Scientific Procurement: Baseline Overview and Core Characteristics


8-Azido-ATP (8-N3-ATP, CAS 53696-59-6) is a chemically modified analog of adenosine triphosphate (ATP) featuring an azido (N₃) group at the C-8 position of the adenine ring . This substitution confers photoactivatable properties: upon exposure to UV light (typically 254–365 nm), the azido group generates a highly reactive nitrene intermediate that forms covalent bonds with adjacent amino acid residues within ATP-binding proteins, enabling photoaffinity labeling (PAL) applications . The compound retains sufficient structural similarity to natural ATP to serve as a competitive substrate or inhibitor for numerous ATP-dependent enzymes and binding proteins, with spectral properties of λmax = 281 nm and ε = 13,300 L·mmol⁻¹·cm⁻¹ (Tris-HCl, pH 7.5) that facilitate quantitation [1].

Why Generic ATP Analogs Cannot Substitute for 8-Azido-ATP in Photoaffinity Labeling Workflows


Generic ATP analogs lacking the C-8 azido modification cannot achieve the photoactivated, irreversible covalent crosslinking that defines 8-Azido-ATP's utility as a photoaffinity probe . Substituting 8-Azido-ATP with non-photoreactive ATP analogs (e.g., ATPγS, AMP-PNP) or even 2-azido-ATP isomers results in profoundly altered binding selectivity, labeling patterns, and functional outcomes—as demonstrated by the observation that 2-azido and 8-azido photoprobes generate dramatically different polypeptide labeling profiles in RNase L assays (one labeled polypeptide for 2-azido vs. six for 8-azido) [1]. Furthermore, enzyme-specific differences in substrate turnover (e.g., Vmax ranging from 5–30% of ATP) and competitive inhibition constants (Ki) vary significantly across biological targets, meaning that procurement of a specific analog must be guided by target-specific quantitative performance data rather than class-level assumptions [2].

8-Azido-ATP Quantitative Evidence Guide: Differentiated Performance vs. ATP and ATP Analogs


8-Azido-ATP Substrate Turnover Efficiency vs. Natural ATP Across ATP Synthase and Rho Factor

8-Azido-ATP functions as a substrate for ATP synthase and Rho factor but with substantially reduced catalytic turnover compared to natural ATP, a characteristic that must be factored into experimental design. In submitochondrial particles, 8-Azido-ATP supports ATP synthase activity with a Vmax equal to only 6% of the Vmax achieved with ATP [1]. Similarly, in Escherichia coli transcription termination factor Rho, 8-Azido-ATP acts as a substrate with a Vmax of 5% relative to ATP and a Km of 18 μM [2]. This reduced turnover is not a flaw but a functional feature that allows the analog to occupy the active site without rapid depletion during photoactivation steps.

ATP synthase Transcription termination Enzyme kinetics Submitochondrial particles

8-Azido-ATP Competitive Inhibition Potency (Ki) vs. ATP Across PI 4-Kinase, Pgp, and Na+/K+-ATPase

8-Azido-ATP acts as a competitive inhibitor with respect to ATP across multiple enzyme classes, with Ki values that closely approximate the Km for ATP, confirming its recognition by the native ATP-binding pocket. For yeast PI 4-kinase, 8-Azido-ATP exhibited Ki values similar to the Km for ATP [1]. For Na+/K+-ATPase, 8-N3-ATP competitively inhibited high-affinity [³H]-ATP binding with a Ki of 3.4 μM, comparable to the reported KD of 3.1 μM for binding of the analog to the enzyme [2]. In P-glycoprotein (Pgp)-mediated ATP hydrolysis, 8-Azido-ATP showed a Ki of 0.11 ± 0.008 mM, demonstrating approximately 2.4-fold higher affinity than ε-ATP (Ki = 1.3 ± 0.26 mM) under identical assay conditions [3].

Phosphatidylinositol 4-kinase P-glycoprotein Na+/K+-ATPase Competitive inhibition

8-Azido-ATP vs. 2-Azido-ATP: Divergent Photoaffinity Labeling Selectivity in 2-5A Synthetase/RNase L Systems

Direct comparative studies reveal that the position of the azido substitution (C-2 vs. C-8) profoundly alters photoaffinity labeling outcomes. In 2-5A synthetase/RNase L systems, the 8-azido photoprobe of 2-5A displaced p3A4[³²P]pCp from RNase L with an IC50 of 2 × 10⁻⁹ M in radiobinding assays and activated RNase L to hydrolyze poly(U)[³²P]pCp with 50% activation at 7 × 10⁻⁹ M in core-cellulose assays [1]. Critically, the [γ-³²P]2-azido adenylate trimer photolabeled only a single polypeptide (185 kDa), whereas the [α-³²P]8-azido adenylate trimer covalently photolabeled six distinct polypeptides (46, 63, 80, 89, 109, and 158 kDa) under identical conditions [1]. This differential labeling pattern demonstrates that the C-8 azido modification accesses a broader spectrum of ATP-binding proteins than the C-2 isomer.

2-5A synthetase RNase L Interferon Photoaffinity labeling

8-Azido-ATP as Ecto-Nucleotidase Substrate: Km and Vmax Parity with Natural ATP in Chromaffin Cells

8-Azido-ATP serves as an effective substrate for ecto-ATPase activity with kinetic parameters closely matching those of natural ATP, validating its use as a functional mimic in extracellular nucleotide signaling studies. In cultured chromaffin cells, 8-Azido-ATP hydrolysis exhibited a Km of 256.30 ± 36.41 μM and a Vmax of 14.33 ± 0.84 nmol/min × 10⁶ cells, values similar to those obtained with ATP under identical culture and incubation conditions [1]. Following UV photoactivation, 100 μM 8-Azido-ATP irreversibly inhibited ecto-nucleotidase activities by 40–55%, demonstrating its capacity for covalent enzyme inactivation after photolysis [1].

Ecto-nucleotidase Chromaffin cells Enzyme kinetics Extracellular ATP hydrolysis

Target-Specific Photolabeling Validation: 8-Azido-ATP Directly Labels Kir6.2 but Not Kir4.1 Subunits of ATP-Sensitive K+ Channels

8-Azido-ATP exhibits remarkable subunit selectivity in photoaffinity labeling of ATP-sensitive potassium (KATP) channels. Direct binding studies demonstrated that 8-Azido-[γ-³²P]ATP labels the Kir6.2 subunit (the pore-forming subunit inhibited by ATP) in membranes from COS-7 cells transiently expressing Kir6.2, but does NOT label the related subunit Kir4.1, which is not inhibited by ATP . Photoaffinity labeling of Kir6.2 is reduced by approximately 50% in the presence of 100 μM ATP, confirming competitive binding at the physiological ATP site. Furthermore, mutations R50G (NH₂ terminus) and K185Q (COOH terminus) of Kir6.2, which reduce ATP-mediated channel inhibition, also reduced photoaffinity labeling by >50% .

KATP channel Kir6.2 Kir4.1 SUR subunit Potassium channel

8-Azido-ATP Binding Stoichiometry and Functional Inactivation: Rho Hexamer and Carbamoyl Phosphate Synthetase I

Quantitative binding stoichiometry studies reveal that 8-Azido-ATP inactivates its targets with defined molar incorporation ratios. In E. coli Rho factor, 8-Azido-ATP binds to 3 sites per Rho hexamer with a KD of 100 μM, and incorporation of one 8-Azido-ATP per Rho hexamer is sufficient to cause complete inactivation of ATPase activity [1]. In rat liver carbamoyl phosphate synthetase I, UV irradiation in the presence of 8-Azido-ATP leads to irreversible activity loss, with incorporation of 2 mol of 8-Azido-ATP per mol of enzyme required for complete inactivation [2]. ATP specifically protected against this inactivation, confirming active-site targeting [2].

Transcription termination Rho factor Carbamoyl phosphate synthetase Stoichiometry

8-Azido-ATP (CAS 53696-59-6): Validated Research and Industrial Application Scenarios


Mapping ATP-Binding Sites and Active-Site Residues in Purified Enzymes

8-Azido-ATP is the preferred photoaffinity probe for covalent modification and subsequent identification of ATP-binding site residues. Competitive inhibition data (Ki = 3.4 μM for Na+/K+-ATPase; Ki similar to ATP Km for PI 4-kinase) confirm that the analog occupies the native ATP-binding pocket prior to UV activation [1][2]. Upon photolysis, the nitrene intermediate covalently modifies adjacent amino acids, enabling downstream peptide mapping and MS/MS identification—as demonstrated for Lys181 in Rho factor and for two distinct ATP sites in carbamoyl phosphate synthetase I [3][4].

Subunit-Selective Labeling of Ion Channels and Multi-Subunit Complexes

For studies of ATP-sensitive potassium (KATP) channels, 8-Azido-ATP uniquely enables discrimination between ATP-inhibited (Kir6.2) and ATP-insensitive (Kir4.1) subunits, with direct photolabeling of Kir6.2 but not Kir4.1 . This selectivity supports applications in ion channel pharmacology, including competitive binding studies (labeling reduced ~50% by 100 μM ATP) and structure-function analysis of mutations (R50G, K185Q) that alter ATP sensitivity .

Functional Mimicry of Extracellular ATP in Purinergic Signaling and Ecto-Enzyme Studies

8-Azido-ATP's kinetic parameters (Km = 256 μM, Vmax = 14.33 nmol/min × 10⁶ cells) closely mirror those of natural ATP in ecto-nucleotidase assays using chromaffin cells, validating its use as a functional ATP surrogate in extracellular nucleotide signaling research [5]. Following UV photoactivation, the analog irreversibly inhibits ecto-nucleotidase activities by 40–55%, enabling time-resolved studies of purinergic receptor desensitization and extracellular ATP metabolism [5].

Comprehensive ATP-Binding Proteome Profiling with 8-Azido vs. 2-Azido ATP

In applications requiring broad coverage of ATP-binding proteins, 8-Azido-ATP is the analog of choice. Comparative data from 2-5A synthetase/RNase L systems show that the 8-azido photoprobe labels six distinct polypeptides (46–158 kDa), whereas the 2-azido photoprobe labels only a single polypeptide (185 kDa) [6]. This broader labeling profile makes 8-Azido-ATP the superior selection for chemoproteomic studies aiming to identify novel ATP-binding targets or to validate inhibitor selectivity across the kinome and ATP-binding proteome [6].

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